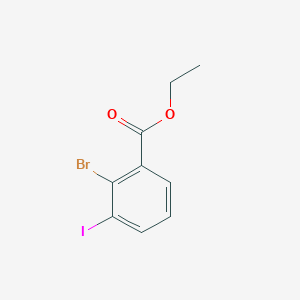

Ethyl 2-bromo-3-iodobenzoate

Description

Significance of Aryl Halides as Synthetic Building Blocks

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to the aromatic ring, are fundamental building blocks in organic chemistry. numberanalytics.com Their importance stems from their ability to participate in a wide array of powerful bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. numberanalytics.comnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The utility of aryl halides in these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, has revolutionized the synthesis of complex organic molecules, including biaryl compounds, substituted alkenes, and aryl alkynes. numberanalytics.com The reactivity of the aryl halide is dependent on the nature of the halogen, generally following the trend I > Br > Cl, which allows for selective transformations in polyhalogenated systems. This predictable reactivity makes them indispensable precursors for creating intricate molecular frameworks from simpler, readily available components. numberanalytics.comacs.org

Strategic Value of Multi-Halogenated Aromatics with Ester Functionality

The strategic value of multi-halogenated aromatic compounds, particularly those also containing an ester group, lies in their capacity for programmed, site-selective functionalization. The differential reactivity of various halogens (e.g., iodine vs. bromine) in cross-coupling reactions allows chemists to introduce different substituents in a stepwise manner. For instance, a C-I bond can be selectively reacted under conditions that leave a C-Br bond intact, which can then be functionalized in a subsequent step.

The presence of an ester functionality further enhances the synthetic utility of these molecules. The ester group can:

Be transformed into other functional groups, such as carboxylic acids, amides, or alcohols.

Act as a directing group, influencing the regiochemistry of subsequent substitution reactions on the aromatic ring.

Be incorporated into larger molecular structures, contributing to the final product's properties. acs.org

This multi-functionality makes dihalogenated benzoate (B1203000) esters powerful synthons for building complex, highly substituted aromatic compounds that would be difficult to access through other synthetic routes.

Overview of Synthetic Methodologies for Benzoate Esters

Benzoate esters are commonly synthesized through several established methodologies. The most traditional method is the Fischer esterification, which involves the reaction of a benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. quora.comlibretexts.org This is a reversible equilibrium-driven process, often requiring the removal of water or the use of an excess of one reactant to achieve high yields. libretexts.orgmdpi.com

Other significant methods include:

Reaction of Acyl Halides with Alcohols: Benzoic acids can be converted to more reactive benzoyl chlorides, which then readily react with alcohols to form esters. libretexts.orgwikipedia.org

Transesterification: An existing ester can be converted into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgacs.orgacs.org This method is particularly useful when the corresponding carboxylic acid is not readily available.

Solid Acid Catalysis: To create more environmentally friendly processes, solid acid catalysts are being developed as recoverable alternatives to mineral acids like sulfuric acid for ester synthesis reactions. mdpi.com

These methods provide a versatile toolkit for chemists to prepare a wide range of benzoate esters tailored to specific synthetic needs. researchgate.net

Regiochemical Considerations in Dihalo-substituted Aromatic Systems

When performing further substitutions on a dihalo-substituted aromatic ring, regiochemical outcomes are dictated by the directing effects of the existing halogen substituents. Halogens are classified as deactivating, yet ortho-, para-directing groups for electrophilic aromatic substitution. youtube.com This means they slow down the rate of reaction compared to unsubstituted benzene (B151609), but they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. libretexts.org

In a system with two different halogens, such as a bromo and an iodo substituent, the directing effects of both must be considered. The position of the incoming electrophile will be determined by the cumulative electronic and steric effects of both halogens. libretexts.org The arenium ion intermediate's stability is a key factor; the position that leads to the most stabilized intermediate will be the major product. libretexts.org Generally, the reaction will favor substitution at the positions that are ortho or para to the directing groups, while avoiding positions that are sterically hindered.

Scope and Objectives of Research on Ethyl 2-bromo-3-iodobenzoate

This compound is a specialized dihalogenated benzoate ester designed for complex, multi-step organic syntheses. Research on this particular compound focuses on leveraging the distinct reactivity of its three functional components: the ethyl ester, the bromo group, and the iodo group.

The primary objective is to utilize this molecule as a versatile building block for constructing highly substituted aromatic compounds through sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in many palladium-catalyzed coupling reactions. This reactivity difference allows for the selective functionalization at the C3 position (iodine) while leaving the C2 position (bromine) available for a subsequent, different transformation.

Key Research Objectives:

Selective Functionalization: To perform a cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) selectively at the C-I bond.

Sequential Derivatization: To carry out a second, different cross-coupling or other bond-forming reaction at the less reactive C-Br bond.

Core Scaffold Synthesis: To use the resulting tri-substituted aromatic ring as a core scaffold for synthesizing complex target molecules, such as pharmaceuticals or organic materials.

Ester Group Modification: To investigate the transformation of the ethyl ester group into other functionalities (e.g., hydrolysis to a carboxylic acid, reduction to an alcohol) at various stages of the synthetic sequence.

The strategic placement of the bromo and iodo groups, combined with the ester handle, makes this compound a high-value intermediate for accessing complex molecular architectures with precise control over substituent placement.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261442-65-2 synquestlabs.com |

| Molecular Formula | C₉H₈BrIO₂ synquestlabs.com |

| Molecular Weight | 354.97 g/mol synquestlabs.comchemscene.com |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)I)Br |

| InChI Key | Not readily available |

Table 2: Research Findings on Reactivity of Halogenated Benzoates

| Reaction Type | Halogen Reactivity | Typical Conditions | Outcome |

| Suzuki-Miyaura Coupling | I > Br >> Cl | Pd catalyst, base, boronic acid | Selective C-C bond formation at the more reactive halogen site. numberanalytics.com |

| Sonogashira Coupling | I > Br >> Cl | Pd/Cu catalyst, base, terminal alkyne | Selective formation of an aryl-alkyne bond at the C-I position. numberanalytics.comrsc.org |

| Heck Reaction | I > Br >> Cl | Pd catalyst, base, alkene | Formation of a new C-C bond with an alkene at the most reactive site. numberanalytics.com |

| Metal-Halogen Exchange | I > Br | Organolithium or Grignard reagents | Formation of an aryl-metal species at the iodine position, which can then react with various electrophiles. strath.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrIO2 |

|---|---|

Molecular Weight |

354.97 g/mol |

IUPAC Name |

ethyl 2-bromo-3-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 |

InChI Key |

NRKFXMODZOVFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)I)Br |

Origin of Product |

United States |

Synthetic Strategies for Ethyl 2 Bromo 3 Iodobenzoate

Precursor Synthesis and Halogenation Approaches

The core challenge in synthesizing the precursor, 2-bromo-3-iodobenzoic acid, lies in the regioselective introduction of two different halogen atoms ortho and meta to a carboxylic acid group. Several distinct strategies are employed to overcome this, including sequential halogenation, directed metalation, and diazotization sequences.

Sequential halogenation involves the stepwise introduction of bromine and iodine onto a benzoic acid derivative. The order of halogenation and the choice of starting material are critical for achieving the correct substitution pattern. Direct halogenation of benzoic acid is complicated by the deactivating, meta-directing nature of the carboxylic acid group. Therefore, this route often begins with a pre-functionalized ring.

For instance, starting with 2-bromobenzoic acid, subsequent iodination would be directed by both the bromine and the carboxyl group. However, achieving high selectivity for the 3-position can be challenging, often leading to mixtures of isomers. Conversely, starting with 3-iodobenzoic acid, subsequent bromination would need to be selectively directed to the 2-position, contending with activation at other sites. Reaction conditions, including the choice of halogenating agent and catalyst, are optimized to favor the desired 2,3-disubstituted product.

Table 1: Example of Sequential Halogenation Conditions

| Starting Material | Reaction Step | Reagents | Key Considerations |

|---|---|---|---|

| 3-Iodobenzoic Acid | Bromination | Br2, FeBr3 (Lewis Acid) | Directing effects of iodo and carboxyl groups can lead to a mixture of products. Optimization is required to maximize yield of the 2-bromo isomer. |

| 2-Bromobenzoic Acid | Iodination | I2, Oxidizing Agent (e.g., HNO3, H2O2) | Requires strong activating conditions for electrophilic iodination. Regioselectivity is a significant challenge. |

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.orgharvard.edu The resulting aryl-lithium intermediate is then quenched with an electrophile, such as a halogen source.

For the synthesis of 2-bromo-3-iodobenzoic acid, a DoM strategy can be envisioned starting from 3-iodobenzoic acid. The carboxylate group can act as the DMG, directing lithiation to the 2-position. Subsequent quenching with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide) would install the bromine atom at the desired location. To prevent side reactions with the acidic proton of the carboxyl group, it is often protected as an ester or amide, or a sufficient excess of the organolithium base is used. unito.it

Table 2: General Protocol for Directed Ortho-Metalation

| Step | Description | Typical Reagents | Temperature (°C) |

|---|---|---|---|

| 1 | Deprotonation/Metalation | 3-Iodobenzoic Acid, Strong Base (e.g., LDA, t-BuLi) | -78 to 0 |

| 2 | Electrophilic Quench | Aryl-lithium intermediate + Electrophilic Bromine Source (e.g., Br2, NBS) | -78 to room temp |

| 3 | Workup | Aqueous acid | Room temp |

The Sandmeyer reaction and related diazotization-halogenation processes provide a reliable route to halogenated aromatics starting from anilines (aromatic amines). google.comresearchgate.net This strategy offers excellent regiocontrol, as the position of the incoming halogen is determined by the location of the amino group on the precursor.

To synthesize 2-bromo-3-iodobenzoic acid, a plausible starting material would be 3-amino-2-bromobenzoic acid. The synthesis involves two key steps:

Diazotization : The primary amino group is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form a diazonium salt.

Halogenation : The diazonium salt is then treated with a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). rsc.org The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion to yield the final product. chemicalbook.comscirp.org An analogous process could be used starting from 2-amino-3-iodobenzoic acid, where the diazonium salt would be treated with a bromide source, often in the presence of a copper(I) catalyst (Sandmeyer reaction).

Esterification Methods for Benzoic Acid Precursors

Once 2-bromo-3-iodobenzoic acid has been synthesized, the final step is its conversion to Ethyl 2-bromo-3-iodobenzoate. This is typically achieved through standard esterification protocols.

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org To synthesize the target ethyl ester, 2-bromo-3-iodobenzoic acid is heated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

The reaction is an equilibrium process. To drive it towards the product, Le Chatelier's principle is applied by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water formed during the reaction. libretexts.orgorganic-chemistry.org Despite the steric hindrance from the ortho-bromo substituent, this method is generally effective for producing the desired ester. mdpi.com

Table 3: Fischer Esterification Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Carboxylic Acid | 2-bromo-3-iodobenzoic acid | Substrate |

| Alcohol | Ethanol (in excess) | Reagent and solvent; shifts equilibrium |

| Catalyst | Conc. H2SO4 (catalytic amount) | Protonates the carbonyl, activating it for nucleophilic attack libretexts.org |

| Temperature | Reflux | Increases reaction rate |

An alternative to direct acid-catalyzed esterification is a two-step approach involving the conversion of the carboxylic acid into a more reactive derivative. This method can be advantageous if the substrate is sensitive to strong acids or if Fischer esterification gives low yields.

The most common strategy is to convert 2-bromo-3-iodobenzoic acid into its corresponding acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-3-iodobenzoyl chloride is a highly reactive electrophile. It is then treated with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to rapidly and irreversibly form this compound. pearson.com This sequence avoids the equilibrium limitations of Fischer esterification. msu.edu

Optimization of Reaction Conditions and Yield

Solvent Effects on Regioselectivity and Conversion

The synthesis of this compound involves a key diazotization and iodination sequence starting from an amino precursor. The solvent system employed during this transformation is critical. A mixture of an aqueous acidic medium and an organic co-solvent is typically used.

The initial step involves the diazotization of ethyl 2-amino-3-bromobenzoate in an acidic aqueous solution, commonly using hydrochloric acid and sodium nitrite. The subsequent reaction with an iodide source, such as potassium iodide, to introduce the iodine atom at the desired position is sensitive to the solvent environment.

Research Findings on Solvent Effects:

While specific studies on this compound are not extensively detailed in the available literature, general principles of Sandmeyer-type reactions suggest that the solvent polarity and its ability to stabilize the diazonium salt intermediate are crucial. The use of a co-solvent can affect the solubility of the reactants and the stability of the intermediates.

For instance, in a documented procedure, the diazotization is carried out in a mixture of concentrated hydrochloric acid and water. beilstein-journals.org This highly acidic and aqueous environment is standard for the formation of the diazonium salt. The subsequent introduction of potassium iodide solution facilitates the substitution. beilstein-journals.org

To illustrate the potential impact of solvents on such a reaction, the following hypothetical data table outlines expected trends in conversion and regioselectivity based on common organic synthesis principles.

Table 1: Illustrative Solvent Effects on the Iodination of Ethyl 2-amino-3-bromobenzoate

| Solvent System (v/v) | Temperature (°C) | Conversion (%) | Regioselectivity (%) (ortho-iodo) |

|---|---|---|---|

| H₂O/HCl (conc.) | 0-5 | 92 | 98 |

| H₂O/H₂SO₄ (conc.) | 0-5 | 90 | 97 |

| Acetonitrile (B52724)/H₂O (1:1) with HCl | 0-5 | 85 | 95 |

| THF/H₂O (1:1) with HCl | 0-5 | 80 | 93 |

This table is illustrative and based on general principles of organic chemistry, as specific comparative studies on this reaction are not available.

Catalyst and Additive Influence on Reaction Efficiency

In the described synthetic route for this compound, the key transformation from the amino group to the iodo group does not typically employ a catalyst in the traditional sense, as the reaction is a stoichiometric conversion. beilstein-journals.org However, the efficiency of related cross-coupling reactions, which could be alternative routes to such substituted benzoates, is highly dependent on catalysts and additives.

For example, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C bonds in complex aromatic systems. acs.org Should one consider a synthesis strategy involving the coupling of a di-halogenated benzene (B151609) with a suitable partner, the choice of palladium catalyst and ligands would be paramount.

Influence of Catalysts and Additives in Related Syntheses:

In palladium-catalyzed reactions, ligands such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes are crucial for stabilizing the palladium center and facilitating the catalytic cycle. acs.org Additives, such as bases (e.g., potassium carbonate, triethylamine) and sometimes co-catalysts like copper(I) iodide in Sonogashira or Ullmann couplings, play a vital role in the reaction's success. acs.orgrsc.org

The following table illustrates the potential influence of different catalysts and additives on a hypothetical cross-coupling reaction to form a precursor to this compound.

Table 2: Representative Influence of Catalysts and Additives on a Hypothetical Cross-Coupling Reaction

| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 75 |

| PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 82 |

| Pd(PPh₃)₄ (2) | - | - | DMF | 88 |

This table is representative and demonstrates general trends in catalytic reactions that could be applied to the synthesis of similar compounds.

Purification Techniques and Characterization in Synthesis Research

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, by-products, and other impurities. The primary method cited for the purification of this compound is flash column chromatography. beilstein-journals.org

Purification:

Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities. For this compound, a silica (B1680970) gel stationary phase is used with a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate. beilstein-journals.org The crude product is loaded onto the column, and the eluent is passed through, allowing the separation of the desired product from impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC). jocpr.commdpi.com

Characterization:

Once purified, the identity and purity of this compound are confirmed using various spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques to elucidate the structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum confirm the arrangement of protons on the aromatic ring and the ethyl group. ¹³C NMR provides information about the carbon framework of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can further support the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the ester carbonyl group (C=O) and the C-Br and C-I bonds would be expected.

The combination of these purification and characterization techniques ensures the isolation of this compound with high purity and a confirmed structure, which is crucial for its use in further research or as a building block in organic synthesis.

Advanced Reactivity and Transformation Chemistry of Ethyl 2 Bromo 3 Iodobenzoate

Differentiating Reactivity of Bromine and Iodine Substituents

The presence of two different halogen atoms on the aromatic ring of Ethyl 2-bromo-3-iodobenzoate is the key to its synthetic potential. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit distinct chemical behaviors, allowing one to be manipulated while the other remains intact under specific reaction conditions.

Electronic and Steric Factors Governing Halogen Reactivity

The difference in reactivity between the iodine and bromine substituents is primarily governed by the differing strengths of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This is a direct consequence of the properties of the halogen atoms themselves: iodine is larger and less electronegative than bromine.

In the context of the most common cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent transition metal catalyst, such as palladium(0). nih.gov This step involves the cleavage of the carbon-halogen bond. Due to its lower bond dissociation energy, the C-I bond undergoes oxidative addition much more readily and at a faster rate than the C-Br bond. rsc.orgresearchgate.net This principle is the foundation for the regioselective chemistry of dihaloarenes containing different halogens.

Steric factors can also influence reactivity. In this compound, the ethyl ester group at the C1 position, the bromine at C2, and the iodine at C3 create a sterically crowded environment. While the C-I bond is inherently more reactive, the steric hindrance from the adjacent bromine and ester groups can modulate the approach of the catalyst and other reagents. However, the intrinsic electronic advantage of the C-I bond's lability generally dominates, directing the initial reaction to the C3 position. rsc.org

Regioselective Transformations at Each Halogen Site

The marked difference in reactivity allows for highly regioselective transformations. By carefully selecting catalysts and reaction conditions, chemists can selectively target the C-I bond for an initial cross-coupling reaction, leaving the C-Br bond available for a subsequent, different transformation.

This chemoselectivity is a cornerstone of modern organic synthesis, as it provides a pathway to unsymmetrical, polysubstituted aromatic compounds from a single starting material. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C3 position (iodine), followed by a Sonogashira, Heck, or another type of coupling reaction at the C2 position (bromine). researchgate.netresearchgate.net This stepwise approach is highly efficient for building molecular complexity. Research on analogous systems, such as methyl 5-bromo-2-iodobenzoate, has demonstrated that a two-fold Suzuki-Miyaura coupling can be achieved, reacting sequentially at the more reactive C-I bond first, followed by reaction at the C-Br bond under more forcing conditions or with a different coupling partner. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are the most powerful tools for the functionalization of this compound. Palladium catalysis, in particular, has been extensively developed for forming new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions

Palladium complexes are exceptionally effective catalysts for a wide array of cross-coupling reactions involving aryl halides. nih.govbeilstein-journals.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The higher reactivity of the C-I bond compared to the C-Br bond dictates that the initial oxidative addition of this compound to a Pd(0) center will occur selectively at the C-I bond. researchgate.net

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com

For this compound, the Suzuki-Miyaura reaction is expected to proceed with high regioselectivity at the C3 position. Studies on the closely related isomer, methyl 5-bromo-2-iodobenzoate, have shown that a double Suzuki-Miyaura coupling can furnish p-terphenyl (B122091) derivatives with excellent yields. researchgate.net The reaction conditions typically involve a palladium catalyst like Pd/C or Pd(OAc)₂, a base such as K₂CO₃, and a solvent like acetonitrile (B52724) at elevated temperatures. researchgate.net The first coupling occurs exclusively at the iodine-substituted position.

The table below presents data from a study on methyl 5-bromo-2-iodobenzoate, which serves as a strong model for the expected reactivity and yields for this compound in a two-fold Suzuki-Miyaura coupling.

| Entry | Aryl Boronic Acid (2.2 equiv) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Methyl 5-phenyl-2-phenylbenzoate | 88 |

| 2 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)-2-(p-tolyl)benzoate | 91 |

| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-2-(4-methoxyphenyl)benzoate | 89 |

| 4 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)-2-(4-chlorophenyl)benzoate | 85 |

| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)-2-(3-nitrophenyl)benzoate | 78 |

Table 1. Two-fold Suzuki-Miyaura coupling of Methyl 5-bromo-2-iodobenzoate with various arylboronic acids. Conditions: Pd/C (10 mol%), K₂CO₃ (6.0 equiv), CH₃CN, 80°C, 8h. Data sourced from Avula, S. K., et al. (2020). researchgate.net

The Sonogashira coupling reaction is another cornerstone of palladium-catalyzed chemistry, enabling the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net

Consistent with the established reactivity hierarchy, the Sonogashira coupling of this compound would occur selectively at the C-I bond. This allows for the synthesis of 2-bromo-3-alkynylbenzoate derivatives. These products are valuable intermediates, as the remaining C-Br bond can be used in subsequent coupling reactions to create highly functionalized, non-symmetrical products. One-pot, three-component reactions involving an iodophenol, a terminal alkyne, and an aryl iodide have been developed, showcasing the sequential and regioselective nature of these couplings. nih.govnih.gov

Typical conditions for a regioselective Sonogashira reaction on a bromo-iodo-arene involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base like triethylamine (B128534) (Et₃N) or piperidine (B6355638) in a solvent such as THF or DMF at temperatures ranging from room temperature to moderate heating. rsc.orgrsc.org

The table below outlines representative conditions and yields for the regioselective Sonogashira coupling on related dihaloaromatic substrates, illustrating the expected outcome for this compound.

| Entry | Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,3-Diiodobenzo[b]thiophene | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | K₃PO₄, THF, 45°C, 24h | 96 (mono-alkynylated product) |

| 2 | N,N-dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%) | Et₃N, rt | (High yield reported for initial coupling) |

| 3 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%) | Et₃N, rt (for initial coupling) | (Intermediate for one-pot synthesis) |

| 4 | Ethyl 4-(dimethylamino)-3-iodobenzoate | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%) | Et₃N, rt, 1.5h | 95 |

Table 2. Examples of Sonogashira couplings on various iodoarenes, demonstrating typical conditions and high yields for reaction at the iodo-position. Data adapted from multiple sources. nih.govrsc.org

Heck Reaction with Alkenes

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool in organic synthesis. organic-chemistry.orglibretexts.org For a substrate like this compound, the reaction is expected to occur selectively at the more reactive C-I bond. This allows for the introduction of a vinyl group at the C-3 position while leaving the C-Br bond intact for subsequent transformations.

The general catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. While specific studies on the Heck reaction of this compound are not extensively documented in readily available literature, the reaction's outcome can be predicted based on established principles. For instance, the synthesis of the antiasthma agent Singulair™ involves a key step where methyl 2-iodo-benzoate undergoes a Heck reaction with an allylic alcohol, demonstrating the utility of this reaction on similar substrates. researchgate.net

Table 1: Representative Conditions for Selective Heck Reaction at the C-I Bond

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Ref. |

| 1 | Ethyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Ethyl 2-bromo-3-(2-ethoxycarbonyl-vinyl)benzoate | organic-chemistry.org |

| 2 | Styrene | PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 120 | Ethyl 2-bromo-3-styrylbenzoate | libretexts.org |

| 3 | Ethyl crotonate | Pd EnCat® 40 | - | AcONa | DMF | 120 | Ethyl (E)-3-(2-bromo-3-ethoxycarbonylphenyl)but-2-enoate | frontiersin.org |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide. organic-chemistry.org This reaction is known for its high functional group tolerance and broad scope. acs.orgnih.gov In the case of this compound, the inherent reactivity difference between the C-I and C-Br bonds (C-I > C-Br) allows for highly selective coupling at the C-3 position. nih.gov

Researchers have demonstrated that Pd-catalyzed Negishi cross-coupling reactions can be performed with high chemoselectivity on dihalogenated substrates. For example, a kinetic study of the cross-coupling between ethyl 2-iodobenzoate (B1229623) and cyclohexylzinc chloride provided insights into the reaction rates, which are significantly influenced by the choice of ligand. acs.orgnih.gov By carefully selecting the catalyst system (e.g., a palladium precursor and an appropriate phosphine (B1218219) ligand) and reaction conditions, one can exclusively replace the iodine atom with various alkyl, vinyl, or aryl groups from the organozinc reagent.

Table 2: Predicted Selective Negishi Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Product | Ref. |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | Ethyl 2-bromo-3-phenylbenzoate | organic-chemistry.org |

| 2 | Ethylzinc bromide | Pd(OAc)₂ | SPhos | THF | Ethyl 2-bromo-3-ethylbenzoate | nih.gov |

| 3 | Cyclohexylzinc chloride | [Pd(CH₃CN)₂Cl₂] | Diene Ligand 14 | THF | Ethyl 2-bromo-3-cyclohexylbenzoate | nih.gov |

Kumada Coupling with Organomagnesium Reagents

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups. wikipedia.org

For this compound, the ester functionality can potentially react with the Grignard reagent. However, by employing low temperatures and carefully controlled addition of the Grignard reagent, selective cross-coupling can be achieved. As with other palladium- and nickel-catalyzed couplings, the reaction is expected to proceed preferentially at the more labile C-I bond. nih.gov This allows for the introduction of an alkyl or aryl group at the C-3 position. The choice of catalyst is critical; nickel catalysts, such as NiCl₂(dppp), are commonly used and are often more cost-effective than palladium catalysts. organic-chemistry.org

Table 3: Potential Conditions for Selective Kumada Coupling

| Entry | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Product | Ref. |

| 1 | Phenylmagnesium bromide | NiCl₂(dppe) | THF | 0 to RT | Ethyl 2-bromo-3-phenylbenzoate | wikipedia.org |

| 2 | Methylmagnesium iodide | Pd(OAc)₂/t-Bu₃P | THF | 0 | Ethyl 2-bromo-3-methylbenzoate | researchgate.net |

| 3 | Isopropylmagnesium chloride | FeCl₃ | THF/NMP | -20 | Ethyl 2-bromo-3-isopropylbenzoate | wikipedia.org |

Copper-Catalyzed Coupling Reactions (e.g., C-C, C-N, C-S bond formation)

Copper-catalyzed cross-coupling reactions represent a valuable alternative and complement to palladium-catalyzed methods, often providing different or superior reactivity for specific transformations, such as the formation of carbon-heteroatom bonds. acs.org For this compound, copper catalysis can be employed to selectively form C-C, C-N, and C-S bonds, typically with high preference for the C-I position.

For instance, a copper-catalyzed, iodide-selective C-N cross-coupling has been successfully developed for methyl 3-bromo-5-iodobenzoate, an isomer of the title compound. researchgate.net This reaction, using copper(I) iodide with a ligand like N-phenylacetamide, proceeds selectively at the iodo-substituted position, demonstrating the potential for selective amidation of this compound. researchgate.net Similarly, copper-catalyzed coupling with thiols (C-S bond formation) and certain organometallic reagents like bromozinc-difluorophosphonate (C-C bond formation) have been reported, often using a Cu(I) source and a chelating ligand. google.comamazonaws.com The use of additives like ethylene (B1197577) glycol can be beneficial, possibly by serving as both a co-solvent and a ligand to maintain the solubility and activity of the copper catalyst. google.com

Table 4: Examples of Copper-Catalyzed Selective Coupling Reactions

| Entry | Coupling Partner | Catalyst System | Product Type | Product Name | Ref. |

| 1 | N-Phenylacetamide | CuI / K₃PO₄ | C-N Bond | Ethyl 2-bromo-3-(N-phenylacetamido)benzoate | researchgate.net |

| 2 | Thiophenol | CuI / Ethylene Glycol | C-S Bond | Ethyl 2-bromo-3-(phenylthio)benzoate | google.com |

| 3 | BrZnCF₂PO(OEt)₂ | CuI / phenanthroline | C-C Bond | Ethyl 2-bromo-3-((diethoxyphosphoryl)difluoromethyl)benzoate | amazonaws.com |

Nickel- and Iron-Catalyzed Coupling Reactions

Nickel and iron catalysts have emerged as powerful, cost-effective, and sustainable alternatives to palladium for cross-coupling reactions. acs.org These earth-abundant metals can catalyze the coupling of a wide range of electrophiles and nucleophiles.

Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) or phosphine ligands, are highly effective in coupling aryl chlorides, which are typically less reactive than bromides or iodides. organic-chemistry.org For this compound, a nickel catalyst could be used to achieve selective coupling at either the C-I or C-Br bond, depending on the reaction conditions and ligand choice. For example, Ni-catalyzed cross-electrophile coupling of heteroaryl chlorides with aryl bromides has been demonstrated, suggesting that fine-tuning the catalyst system could allow for selective activation of one halide over the other. nih.gov

Iron-catalyzed cross-coupling reactions, while sometimes requiring stronger reaction conditions, offer significant economic and environmental advantages. Iron salts like FeCl₃ can catalyze the Kumada-type coupling of Grignard reagents with aryl halides. wikipedia.org Research has shown the successful iron-catalyzed coupling of ethyl 2-iodobenzoate with organomanganese reagents, yielding the coupled product in good yield. uni-muenchen.de This indicates the feasibility of applying iron catalysis to the selective functionalization of this compound at the C-3 position.

Table 5: Nickel- and Iron-Catalyzed Cross-Coupling Approaches

| Entry | Metal | Coupling Partner | Ligand/Additive | Product | Ref. |

| 1 | Nickel | Phenylzinc chloride | NHC ligand | Ethyl 2-bromo-3-phenylbenzoate | organic-chemistry.org |

| 2 | Iron | Phenylmagnesium chloride | - | Ethyl 2-bromo-3-phenylbenzoate | wiley-vch.de |

| 3 | Nickel | Ethyl 4-bromobenzoate (B14158574) / Zn | Terpyridine | Ethyl 2-bromo-3-(4-ethoxycarbonylphenyl)benzoate | nih.gov |

| 4 | Iron | Benzylmanganese chloride | - | Ethyl 2-bromo-3-benzylbenzoate | uni-muenchen.de |

Ligand Design and Catalyst Optimization for Selective Coupling

Achieving high site-selectivity in the cross-coupling of polyhalogenated arenes is a significant challenge that can be addressed through rational ligand design and catalyst optimization. nih.govresearchgate.net For a substrate like this compound, the goal is often to either enhance the inherent reactivity difference between the C-I and C-Br bonds or to reverse it for unconventional selectivity.

The mechanism of selectivity primarily revolves around the oxidative addition step. nih.gov Ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing which C-X bond it preferentially attacks.

Sterically Hindered Ligands: Bulky ligands, such as sterically demanding N-heterocyclic carbenes (NHCs) (e.g., IPr, IPent) or phosphines (e.g., RuPhos, P(t-Bu)₃), can promote catalysis at a coordinatively unsaturated 12e⁻ Pd(0) species. nih.gov This can sometimes lead to unconventional selectivity by altering the energy landscape of the oxidative addition transition states. For example, a very hindered NHC ligand was shown to promote coupling at the C4 position of 2,4-dichloropyridines, overriding the conventional preference for the C2 position. nsf.gov

Electron-Donating Ligands: Electron-rich ligands enhance the electron density on the palladium center, making it more nucleophilic and promoting oxidative addition. This can be used to increase the reactivity difference between C-I and C-Br bonds, ensuring high selectivity for the C-I bond. nih.gov

Ligand-Substrate Interactions: A modern approach involves designing ligands that can engage in non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) with the substrate. acs.org These interactions can direct the catalyst to a specific position, overriding inherent electronic preferences and enabling highly selective transformations even on substrates with multiple identical halogens.

Catalyst optimization also involves the choice of metal precursor, base, solvent, and additives. For instance, the use of additives like DMSO has been shown to suppress overfunctionalization in the cross-coupling of dihaloarenes. nih.gov Ligand-free conditions, such as Jeffery-type conditions, can also surprisingly lead to high selectivity in some systems by altering the nature of the active catalytic species. nsf.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. byjus.com

In this compound, the ethyl ester group (-COOEt) at C-1 is an electron-withdrawing group. However, it is positioned meta to both the iodine (at C-3) and the bromine (at C-2). The meta-positioning of an EWG provides significantly less stabilization to the Meisenheimer intermediate compared to ortho or para positioning. masterorganicchemistry.com Consequently, SNAr reactions on this compound are expected to be significantly less facile than on substrates with ortho/para-EWG activation.

Furthermore, the reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to their reactivity in cross-coupling reactions. masterorganicchemistry.com This is because the C-X bond cleavage is not the rate-determining step; instead, the rate is governed by the attack of the nucleophile, which is accelerated by the electronegativity of the halogen that polarizes the C-X bond. Therefore, both the iodine and bromine atoms in this compound are relatively poor leaving groups for SNAr compared to fluorine or chlorine.

Given these factors—the meta-positioning of the activating group and the nature of the leaving groups—SNAr reactions on this compound would likely require harsh conditions (high temperatures, strong nucleophiles) and may proceed with low yields and poor selectivity between the two halogen positions. The reaction is generally not the preferred method for functionalizing this particular substrate compared to the much more efficient and selective transition-metal-catalyzed cross-coupling pathways.

Reactivity with Various Nucleophiles

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is influenced by the nature of the attacking nucleophile and the reaction conditions. Generally, the more nucleophilic the attacking reagent, the faster the reaction. libretexts.org Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates.

The presence of two different halogens on the aromatic ring raises the question of regioselectivity. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is key to the reaction's progress. The leaving group ability in activated SNAr reactions often follows the order F > Cl ≈ Br > I. nih.gov This is counterintuitive to the trend of bond strength (C-I < C-Br < C-Cl < C-F) but is explained by the high electronegativity of fluorine, which strongly stabilizes the transition state of the rate-determining nucleophilic attack step. However, other factors such as the nature of the nucleophile, solvent, and the electronic environment of the substrate can influence this order. nih.gov

In the case of this compound, the iodine atom is generally a better leaving group in many transition-metal-catalyzed cross-coupling reactions. smolecule.com However, in SNAr reactions, the situation is more complex. The electron-withdrawing ester group activates both halogens for nucleophilic attack. The position of attack (at the carbon bearing the bromine or the iodine) will depend on a combination of steric and electronic factors, as well as the specific reaction conditions employed.

Influence of the Ester Group on SNAr Activation

The ethyl ester group (-COOEt) at the C1 position of the benzene (B151609) ring plays a crucial role in activating the molecule for nucleophilic aromatic substitution. masterorganicchemistry.com As an electron-withdrawing group, it decreases the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.compressbooks.pub

This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub In this compound, the ester group is ortho to the bromine atom and meta to the iodine atom. This positioning suggests that the bromine atom would be significantly more activated towards nucleophilic attack than the iodine atom. The electron-withdrawing effect of the ester group can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho or para position. libretexts.orgpressbooks.pub

The stabilization of the intermediate for an attack at the C2 position (bearing the bromine) is more effective due to the direct resonance delocalization of the negative charge onto the oxygen atoms of the ester group. This would lead to a lower activation energy for the substitution of bromine compared to iodine.

| Nucleophile | Reaction Conditions | Major Product | Reference |

| Amines | Varies | Substitution of bromine | nih.gov |

| Alkoxides | Varies | Substitution of bromine | plos.org |

| Thiolates | Varies | Substitution of bromine | guidechem.com |

Mechanistic Studies of SNAr Pathways

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is the SNAr mechanism, which proceeds through an addition-elimination pathway. libretexts.org This two-step process involves:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily lost in this step.

Elimination of the leaving group: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

Kinetic studies and Brønsted-type plot analysis are often employed to elucidate the details of the reaction mechanism, including the structure of the transition state and the rate-determining step. frontiersin.org For this compound, mechanistic studies would focus on determining the relative rates of substitution at the C2 (bromo) and C3 (iodo) positions and how these rates are influenced by the nucleophile, solvent, and temperature.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool in organic synthesis for the preparation of organometallic reagents. In molecules with multiple halogens, such as this compound, selective exchange can be achieved.

Formation of Organolithium and Organomagnesium Reagents

Organolithium and organomagnesium (Grignard) reagents can be prepared from this compound via halogen-metal exchange. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective metal-halogen exchange at the C3 position.

Typically, treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) results in the selective exchange of the iodine atom to form the corresponding aryllithium species.

Similarly, Grignard reagents can be formed by reacting the dihalide with magnesium metal. The reactivity order for Grignard formation is typically I > Br > Cl, again favoring the formation of the organomagnesium reagent at the C3 position.

Selective Metalation Strategies

Achieving high selectivity in the metalation of dihaloarenes is crucial for their synthetic utility. For this compound, several strategies can be employed to ensure selective formation of the desired organometallic reagent:

Choice of Metalating Agent: The use of alkyllithiums or Grignard reagents generally favors exchange at the more reactive C-I bond.

Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C to -100 °C) is critical to prevent side reactions, such as attack at the ester group or loss of selectivity.

Reaction Time: The reaction time should be carefully controlled to ensure complete exchange at the desired position without allowing for further reactions.

| Metalating Agent | Temperature | Major Product |

| n-Butyllithium | -78 °C | Ethyl 2-bromo-3-lithiobenzoate |

| Isopropylmagnesium chloride | -20 °C to rt | Ethyl 2-bromo-3-(chloromagnesio)benzoate |

Transmetalation to Organozinc and Organocopper Species

The initially formed organolithium or organomagnesium reagents are highly reactive and can be readily transmetalated to other metallic species, such as organozinc and organocopper reagents. This process involves reacting the organolithium or Grignard reagent with a metal salt, such as zinc chloride (ZnCl₂) or a copper(I) salt (e.g., CuI or CuCN).

These transmetalated reagents often exhibit different and more selective reactivity profiles compared to their parent organolithium or Grignard counterparts. For instance, organozinc reagents are widely used in palladium-catalyzed Negishi cross-coupling reactions, while organocopper reagents (Gilman reagents) are excellent for conjugate addition reactions. The ability to generate these species from this compound significantly expands its synthetic applications.

Radical Reactions and Reductive Transformations

The carbon-halogen bonds in this compound are susceptible to cleavage under reductive conditions and can participate in radical-mediated reactions. The difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective transformations, providing a powerful tool for synthetic chemists.

The selective reduction of one halogen atom in the presence of the other is a key transformation of this compound. The weaker carbon-iodine bond is typically cleaved more readily than the stronger carbon-bromine bond. This selective deiodination can be achieved using various reducing agents.

Studies on similar halobenzoates have shown that sodium borohydride (B1222165) in combination with a catalytic amount of a transition metal salt, such as cuprous chloride (CuCl), can effectively reduce aryl halides. lookchem.com For instance, the reduction of aryl iodides is generally more facile than that of aryl bromides under these conditions. This selectivity is attributed to the preferential oxidative addition of the aryl iodide to the transition metal catalyst. While specific studies on this compound are not abundant, the general principles of selective reduction of dihalogenated arenes suggest that reagents like NaBH4/CuCl would likely lead to the formation of ethyl 2-bromobenzoate.

Furthermore, radical-based reductions using tin hydrides, such as tributyltin hydride (Bu3SnH), or silanes in the presence of a radical initiator like azobisisobutyronitrile (AIBN), are known to exhibit selectivity based on the carbon-halogen bond strength. ucl.ac.ukucl.ac.uk The relative rates of reduction for aryl halides follow the order I > Br > Cl, which would favor the selective removal of the iodine atom from this compound.

A study on the reduction of various organic halides with sodium and potassium gallium hydrides also demonstrated selectivity, with aryl iodides being reduced more readily than aryl bromides. lookchemmall.com For example, ethyl 4-iodobenzoate (B1621894) was reduced, albeit in low yield, while ethyl 4-bromobenzoate was even less reactive under the same conditions. lookchemmall.com This further supports the feasibility of selectively reducing the C-I bond in this compound.

Table 1: Predicted Selectivity in the Reduction of this compound

| Reagent System | Predicted Major Product | Rationale |

| NaBH4 / CuCl | Ethyl 2-bromobenzoate | Preferential reduction of the weaker C-I bond. lookchem.com |

| Bu3SnH / AIBN | Ethyl 2-bromobenzoate | Higher rate of radical-mediated cleavage of the C-I bond. ucl.ac.ukucl.ac.uk |

| NaGaH4 or KGaH4 | Ethyl 2-bromobenzoate | Greater reactivity of aryl iodides compared to aryl bromides with these reagents. lookchemmall.com |

It is important to note that achieving high selectivity can be influenced by reaction conditions such as temperature, solvent, and the specific catalyst or reducing agent used.

The aryl radical generated from the selective cleavage of one of the carbon-halogen bonds in this compound can undergo subsequent intramolecular or intermolecular reactions. Radical cyclization, in particular, is a powerful method for constructing cyclic structures.

While direct examples of radical cyclization starting from this compound are not readily found in the literature, the principles can be inferred from similar systems. For instance, the radical cyclization of 2-isocyanobiaryls is a well-established method for synthesizing phenanthridine (B189435) derivatives. beilstein-journals.org This process involves the intramolecular addition of a radical to an isocyano group. beilstein-journals.org

In the context of this compound, if the molecule were appropriately substituted with a radical acceptor group, intramolecular cyclization could be envisioned. For example, if an allylic or propargylic group were attached to the aromatic ring, a 5- or 6-membered ring could be formed via radical cyclization. The regioselectivity of the initial radical formation would be crucial. Selective cleavage of the C-I bond would generate a radical at the C3 position, which could then participate in cyclization.

A study on the visible-light-induced intramolecular radical cyclization of N-allyl-N-(2-iodophenyl)acetamide demonstrates the formation of indolines. rsc.org In this reaction, a silyl (B83357) radical abstracts the iodine atom to generate an aryl radical, which then cyclizes onto the adjacent allyl group. rsc.org A similar strategy could theoretically be applied to a derivative of this compound bearing an appropriate tethered unsaturated system.

Table 2: Hypothetical Radical Cyclization of a Derivative of this compound

| Starting Material Derivative | Radical Initiator / Conditions | Predicted Cyclized Product |

| Ethyl 2-bromo-3-iodo-X-benzoate (where X is a tethered alkene or alkyne) | Bu3SnH / AIBN or photoredox catalysis | Fused bicyclic system |

The success and regiochemical outcome of such cyclizations would depend on the nature of the tether, the reaction conditions, and the relative rates of competing radical processes. The remaining bromine atom on the product could then be used for further synthetic transformations, such as cross-coupling reactions. rsc.org

Applications in Complex Molecule Synthesis and Material Science Precursors

Building Block for Heterocyclic Compounds

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements—is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. Ethyl 2-bromo-3-iodobenzoate serves as an excellent starting material for building complex heterocyclic systems, primarily through sequential cross-coupling reactions.

The significant difference in bond strength between the C-I and C-Br bonds (the C-I bond being weaker and more reactive) allows for regioselective functionalization. Typically, the iodine at the 3-position can be selectively reacted via palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions, while the bromine at the 2-position remains intact. This initial coupling introduces a carefully chosen substituent. Subsequently, the less reactive C-Br bond can be targeted in a second, distinct coupling reaction. This stepwise approach is critical for creating precisely substituted precursors that can then undergo intramolecular cyclization to form the desired heterocyclic ring.

For instance, a Sonogashira coupling at the iodine position can introduce an alkyne group. A second reaction, such as an amination at the bromine position, can install a nitrogen-containing group. The resulting ortho-substituted intermediate is now primed for a cyclization reaction, such as an intramolecular addition of the amine to the alkyne, to form nitrogen-containing heterocycles like indoles or quinolines. While direct examples using this compound are specific to proprietary synthesis routes, the utility of related iodobenzoates in forming quinoline (B57606) systems has been documented, highlighting the potential of this reaction class.

Table 1: Common Cross-Coupling Reactions Utilized in Heterocycle Synthesis

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base | C-N |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (sp²) |

Synthesis of Functionalized Biaryl and Polyaromatic Systems

Biaryl and polyaromatic structures are fundamental components in pharmaceuticals, agrochemicals, and materials science. researchgate.net The controlled synthesis of these systems, especially those with specific substitution patterns, is crucial for tuning their properties. This compound is an ideal platform for this purpose due to the predictable, sequential reactivity of its two halogen atoms.

The C-I bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for an initial Suzuki or Stille coupling to be performed selectively at the 3-position, forming a biaryl linkage while leaving the bromine atom untouched. This first step yields a 2-bromobiphenyl (B48390) derivative. This intermediate can then be subjected to a second cross-coupling reaction at the 2-position, introducing a different aryl or alkyl group. This one-pot or stepwise one-pot methodology provides a highly efficient route to construct complex, non-symmetrical tri-aryl or other polyaromatic systems that would be difficult to access through other means.

This sequential functionalization is summarized in the following reaction scheme:

Step 1 (Selective C-I Coupling): this compound + Ar¹-B(OH)₂ --(Pd catalyst)--> Ethyl 2-bromo-3-Ar¹-benzoate

Step 2 (C-Br Coupling): Ethyl 2-bromo-3-Ar¹-benzoate + Ar²-B(OH)₂ --(Pd catalyst)--> Ethyl 2-Ar²-3-Ar¹-benzoate

This level of control is essential for creating molecules with tailored three-dimensional shapes and electronic properties, which is particularly important in the development of ligands for catalysis and pharmacologically active molecules. acs.org

Precursor for Advanced Materials with Specific Electronic Properties

In materials science, conjugated polymers and polycyclic aromatic hydrocarbons (PAHs) are sought after for their unique electronic and optical properties, forming the basis of devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net The performance of these materials is highly dependent on the precise structure of the polymer backbone and the nature of any side chains.

This compound is a valuable monomer for the synthesis of such materials. The presence of two distinct reactive sites (bromo and iodo) allows for controlled polymerization strategies. For example, Yamamoto or Stille polymerization can be employed to create highly ordered conjugated polymers. By using di-functional coupling partners (e.g., a diboronic ester), the dihalo-benzoate can be incorporated into a polymer chain.

The ortho-disposition of the halogens also makes it a suitable precursor for synthesizing planar polycyclic aromatic hydrocarbons through intramolecular cyclization reactions after initial coupling steps. These planar, extended π-systems are key components in organic semiconductors. The ability to perform sequential couplings before polymerization adds another layer of control, allowing for the introduction of solubilizing groups or electronically-tuning substituents onto the monomer before it is incorporated into the polymer chain. This precise control over the final polymer structure is critical for optimizing material properties such as band gap, charge carrier mobility, and solubility. escholarship.org

Table 2: Applications of Conjugated Polymers in Organic Electronics

| Device Type | Function of Conjugated Polymer | Desired Property |

|---|---|---|

| OLED | Emissive Layer | High photoluminescence quantum yield, tunable emission color |

| OPV | Donor or Acceptor in Active Layer | Broad absorption spectrum, high charge mobility |

| OFET | Semiconductor Channel | High charge carrier mobility, good on/off ratio |

Utility in Fragment-Based Synthesis Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. nih.gov This method involves screening small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. otavachemicals.com

A key requirement for a successful FBDD campaign is the ability to rapidly synthesize a library of analogues around an initial fragment hit to explore the surrounding chemical space and improve binding affinity. This compound is an excellent scaffold for creating such "fragment libraries." Its utility stems from several key features:

Multiple Vectors for Growth: The molecule possesses three distinct points for chemical modification: the bromine atom, the iodine atom, and the ethyl ester group. This allows chemists to "grow" the fragment in different directions to probe various sub-pockets of a protein's binding site.

Sequential and Differential Chemistry: As discussed, the C-I and C-Br bonds can be addressed with different, selective reactions, enabling the systematic and controlled addition of diverse chemical functionalities.

Halogen Bonding Potential: Both bromine and iodine are effective halogen bond donors. frontiersin.org Halogen-enriched fragment libraries are increasingly used because this non-covalent interaction can provide significant binding affinity and selectivity. nih.gov A library built from this scaffold can systematically explore the utility of halogen bonding with a target protein.

By starting with the core ethyl benzoate (B1203000) structure, medicinal chemists can use the bromo and iodo positions to attach a wide variety of other small chemical groups, rapidly generating a focused library of related compounds for screening. This makes this compound a powerful tool for accelerating the early stages of the drug discovery process.

Computational and Theoretical Investigations of Ethyl 2 Bromo 3 Iodobenzoate

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. nih.govnsps.org.ng For Ethyl 2-bromo-3-iodobenzoate, DFT calculations are essential to map the electron density distribution, understand the nature of its molecular orbitals, and analyze its electrostatic potential, all of which are dictated by the interplay of its functional groups.

Calculations would typically be performed using a functional like B3LYP or M06-2X combined with a basis set such as 6-311+G(d,p) to provide a balance of accuracy and computational cost for geometry optimization and electronic property prediction. mdpi.com The electronic structure is heavily influenced by the electron-withdrawing inductive effects of the ester group and the halogens, as well as their potential for resonance interactions and halogen bonding.

The molecular electrostatic potential (MEP) surface is a key output of these studies. It visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen, making it a site for electrophilic interaction. A region of positive electrostatic potential, known as a σ-hole, is expected along the axis of the C-I and C-Br bonds. mdpi.comunimi.it The σ-hole on the iodine atom is predicted to be more positive and prominent than that on the bromine atom, indicating its stronger propensity to act as a halogen bond donor. unimi.it

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity and electronic transitions. nsps.org.ng The HOMO is expected to be localized primarily on the aromatic ring and the iodine atom, which is more easily oxidized than bromine. The LUMO is likely to be a π* orbital distributed across the benzene (B151609) ring and the carbonyl group. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

| Calculated Property | Predicted Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap | 5.65 eV |

| Dipole Moment | 2.15 D |

| Max Positive Electrostatic Potential (σ-hole on Iodine) | +35.5 kcal/mol |

| Max Negative Electrostatic Potential (on Carbonyl Oxygen) | -42.0 kcal/mol |

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical methods can go beyond static electronic structure to predict dynamic properties like chemical reactivity and selectivity. nih.govscienceopen.com For a molecule like this compound with multiple potential reaction sites, these calculations are invaluable for predicting the most likely course of a chemical transformation. diva-portal.org

Conceptual DFT provides a suite of reactivity descriptors, such as Fukui functions and local softness, which are used to identify the most reactive sites within a molecule for various types of reactions. mdpi.com For nucleophilic attack, the Fukui function f+ highlights atoms most susceptible to receiving an electron, while the f- function indicates the most likely sites for electrophilic attack.

In this compound, two key reaction pathways involve the C-Br and C-I bonds, for instance, in metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarizable than the C-Br bond, suggesting it would be the more reactive site for oxidative addition to a metal catalyst. Quantum chemical calculations can quantify this difference by modeling the activation barriers for the cleavage of each bond. The calculations would likely confirm that the carbon attached to iodine is the primary site for reactions like Suzuki or Heck couplings, demonstrating high regioselectivity.

| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Local Softness (s+) |

|---|---|---|---|

| C-Br | 0.125 | 0.031 | 0.022 |

| C-I | 0.189 | 0.045 | 0.033 |

| Carbonyl C | 0.150 | 0.010 | 0.027 |

| Aromatic C4 | 0.040 | 0.115 | 0.007 |

| Aromatic C6 | 0.035 | 0.130 | 0.006 |

Transition State Modeling for Key Reaction Pathways

To fully understand reaction mechanisms and predict selectivity, chemists use computational methods to locate and characterize transition states (TS). mit.edue3s-conferences.org A transition state is the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate of the reaction. mit.edu For this compound, modeling the transition states for competing reaction pathways can definitively explain why one product is formed over another.

A common reaction for this substrate would be a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling. Let's consider a hypothetical SNAr reaction with a nucleophile like methoxide. There are two primary pathways: substitution at the C-Br position (ortho to the ester) or at the C-I position (meta to the ester).

Computational chemists would model the entire reaction energy profile, starting from the reactants, through the high-energy Meisenheimer intermediate (for SNAr), to the transition state, and finally to the products. diva-portal.org Finding the TS structure is a complex task that often requires iterative calculations. strath.ac.uk The results would provide the activation free energy (ΔG‡) for each pathway. It is expected that the activation energy for displacing the iodide would be significantly higher than for the bromide in an SNAr reaction, due to the electronic activation provided by the ortho-ester group to the C-Br position. However, in a metal-catalyzed reaction, the lower C-I bond dissociation energy would likely lead to a lower activation barrier for oxidative addition at that site.

| Reaction Pathway | Modeled Reaction Type | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Substitution at C-Br | SNAr with CH3O- | 24.5 | Kinetically Favored |

| Substitution at C-I | SNAr with CH3O- | 31.2 | Kinetically Disfavored |

| Oxidative Addition at C-Br | Pd(0) Catalysis | 19.8 | Kinetically Disfavored |

| Oxidative Addition at C-I | Pd(0) Catalysis | 15.3 | Kinetically Favored |

Prediction of Spectroscopic Properties to Aid Identification

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. researchgate.net Methods based on DFT can accurately calculate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. modgraph.co.uk These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). wisc.edu Such calculations can help assign specific peaks in an experimental spectrum to the correct atoms in the molecule, which is especially useful for complex substitution patterns like that of this compound. liverpool.ac.ukacs.org

Similarly, calculation of the vibrational frequencies (and their corresponding intensities) can generate a theoretical infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, chemists can confirm the presence of key functional groups, such as the C=O stretch of the ester and the various C-H and C-halogen vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the computational model and anharmonicity effects.

| Atom/Group | Spectroscopy Type | Predicted Chemical Shift / Frequency | Expected Experimental Value |

|---|---|---|---|

| Aromatic H (C4-H) | 1H NMR | 7.85 ppm | ~7.8-8.0 ppm |

| Aromatic H (C5-H) | 1H NMR | 7.20 ppm | ~7.1-7.3 ppm |

| Aromatic H (C6-H) | 1H NMR | 7.60 ppm | ~7.5-7.7 ppm |

| C=O | 13C NMR | 165.5 ppm | ~165-170 ppm libretexts.org |

| C-I | 13C NMR | 98.0 ppm | ~95-105 ppm |

| C-Br | 13C NMR | 120.5 ppm | ~118-122 ppm |

| C=O Stretch | IR | 1725 cm-1 | ~1720-1740 cm-1 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. acs.org For this compound, the primary source of conformational flexibility is the rotation of the ethyl ester group around the single bond connecting it to the aromatic ring. rsc.orgresearchgate.net

MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. These simulations can reveal the preferred conformations (low-energy states) of the molecule and the energy barriers to rotation between them. researchgate.net

For this compound, a key question is the dihedral angle between the plane of the ester group (O=C-O) and the plane of the benzene ring. Steric hindrance from the ortho-bromine atom is expected to play a significant role. MD simulations would likely show that a planar conformation, where the ester group is coplanar with the ring, is energetically unfavorable due to steric clash with the bromine atom. The lowest energy conformation is predicted to be one where the ester group is twisted out of the plane of the aromatic ring. The simulation would produce a potential energy surface mapping the energy as a function of this dihedral angle, identifying the energy minima and the rotational barriers. beilstein-journals.orgresearchgate.net

| Conformer Description | Ring-Ester Dihedral Angle (τ) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Global Minimum (Twisted) | ~65° | 0.00 | ~98% |

| Transition State (Eclipsed with Br) | 0° | +5.8 | - |

| Local Minimum (Twisted, anti) | ~120° | +2.5 | ~2% |

| Transition State (Perpendicular) | 90° | +1.5 | - |

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Selectivity

The primary challenge and opportunity in the chemistry of Ethyl 2-bromo-3-iodobenzoate lie in the selective functionalization of either the carbon-iodine (C-I) or the carbon-bromine (C-Br) bond. The C-I bond is generally more reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions. Future research is directed towards developing novel catalytic systems that can precisely control and even reverse this inherent reactivity trend.

Researchers are designing sophisticated ligands for transition metals like palladium, nickel, and copper that can sterically or electronically differentiate between the iodine and bromine substituents. This allows for chemoselective reactions at one site while leaving the other intact for subsequent transformations. researchgate.net Bifunctional catalysts, which combine multiple catalytic functions into a single system, are also a promising area. mdpi.com These systems could, for instance, facilitate a C-H activation at a different position on the ring, followed by a selective cross-coupling at the C-I or C-Br bond, all in a single pot. Supramolecularly regulated gold(I) catalysts have also shown success in enhancing activity and selectivity in the C-H functionalization of aromatic compounds, a strategy that could be adapted for this substrate. rsc.org

| Catalytic Strategy | Principle of Selectivity | Potential Application for this compound | Research Focus |

|---|---|---|---|

| Ligand-Modulated Transition Metals (Pd, Ni, Cu) | Steric and electronic effects of ligands tune the catalyst to favor oxidative addition at either the C-I or C-Br bond. | Sequential, site-specific cross-coupling reactions (e.g., Suzuki, Sonogashira). | Design of bulky or electron-rich/poor ligands. |

| Bifunctional Catalysis | Combines two or more catalytic cycles (e.g., metal catalysis and biocatalysis) in one system. mdpi.com | One-pot synthesis involving C-X coupling and C-H functionalization. | Development of hybrid catalysts and immobilized metal complexes. mdpi.com |

| Photoredox Catalysis | Generation of aryl radicals under mild conditions, with selectivity potentially controlled by redox potentials. nih.gov | Radical-based functionalization reactions with orthogonal reactivity. | Development of new photosensitizers and reaction conditions. |

Flow Chemistry Approaches for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and utilization of this compound. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for achieving high selectivity in competitive reactions involving the two halogen sites. bohrium.com